molecular formula C10H9N3 B3048290 [3,3'-Bipyridin]-2-amine CAS No. 163563-02-8

[3,3'-Bipyridin]-2-amine

Cat. No.: B3048290
CAS No.: 163563-02-8
M. Wt: 171.2 g/mol
InChI Key: ZKDRHGPINCUARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,3'-Bipyridin]-2-amine is a high-purity chemical compound supplied for research applications. This member of the bipyridine family is a valuable building block and ligand in inorganic and materials chemistry . Bipyridine compounds are renowned for their ability to act as chelating ligands, forming stable coordination complexes with various transition metal ions such as Ruthenium (Ru), Palladium (Pd), and Iridium (Ir) . The stability of these complexes is attributed to the formation of a five-membered chelate ring and is further enhanced by the planar structure of the bipyridine moiety, which allows for additional π-interactions . These complexes are of significant scientific interest and are widely employed as catalysts for chemical transformations, including oxidation, hydrogenation, and carbon-carbon bond formation reactions . Furthermore, bipyridine-metal complexes serve as key components in the development of advanced materials, finding applications in dye-sensitized solar cells (DSSCs), light-emitting electrochemical cells (LECs), and organic light-emitting diodes (OLEDs) . The compound is characterized by its molecular formula (C10H9N3) and molecular weight (171.20 g/mol) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163563-02-8

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

3-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H9N3/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,(H2,11,13)

InChI Key

ZKDRHGPINCUARO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)N

Origin of Product

United States

Coordination Chemistry of 3,3 Bipyridin 2 Amine and Its Metal Complexes

Ligand Design and Diverse Chelation Modes

The coordination behavior of [3,3'-Bipyridin]-2-amine is dictated by the arrangement of its donor atoms. The presence of two pyridyl nitrogen atoms and an amine group provides multiple potential binding sites for metal ions, resulting in a variety of coordination geometries and complex structures.

Bidentate Coordination through Pyridyl Nitrogen Atoms

This compound can function as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. This mode of coordination is a hallmark of bipyridine-based ligands, leading to the formation of stable five-membered chelate rings with transition metals. The resulting complexes often exhibit a square-planar or octahedral geometry, depending on the metal ion and the presence of other ligands. For instance, in many documented cases of metal complexes involving substituted bipyridines, the primary coordination occurs through the two pyridine nitrogen atoms. cmu.edu

Ambidentate and Multidentate Binding Possibilities of the Ligand

This compound is considered a multidentate ligand, meaning it possesses multiple donor atoms that can potentially bind to a metal ion. edubull.comuomustansiriyah.edu.iqbyjus.com This includes the two pyridyl nitrogens and the nitrogen of the amine group. The ability of a ligand to bind through different donor atoms is known as ambidentate character. libretexts.org While the bidentate coordination through the pyridyl nitrogens is common, the amine group offers the possibility of higher denticity, potentially leading to tridentate coordination. This versatility allows for the formation of a wide array of complex structures, from simple mononuclear species to more complex polynuclear assemblies. researchgate.net The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species.

Conformational Analysis of this compound Ligands within Metal Complexes (e.g., s-cis and s-trans orientations)

The energy barrier to rotate from the s-trans to the s-cis conformation must be overcome for chelation to occur. scispace.com The presence of substituents on the bipyridine rings can influence the conformational preference. For instance, bulky substituents may favor the s-trans form, potentially hindering the formation of chelate complexes. Spectroscopic techniques, such as NMR, can be used to study the conformational dynamics of these ligands in solution, where both s-cis and s-trans conformers may be present in equilibrium. researchgate.net

Synthesis and Structural Elucidation of Metal-[3,3'-Bipyridin]-2-amine Complexes

The synthesis of metal complexes with this compound ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Transition Metal Complexes with this compound Ligands

The preparation of transition metal complexes with this compound can be achieved through several synthetic routes. A common method involves the direct reaction of a metal salt, such as a halide or acetate, with the ligand in a solvent like ethanol (B145695) or methanol. frontiersin.org The reaction mixture is often heated to reflux to facilitate the formation of the complex. pensoft.netprimescholars.com The resulting product can then be isolated by filtration and purified by recrystallization.

The stoichiometry of the reactants, the choice of solvent, and the reaction temperature can all influence the nature of the final product. For example, by varying the metal-to-ligand ratio, it is possible to synthesize complexes with different numbers of ligands coordinated to the metal center. cmu.edu The synthesis of mixed-ligand complexes is also possible, where this compound is coordinated to the metal along with other ligands. frontiersin.orgprimescholars.com

The following table provides examples of synthetic methods for related bipyridine complexes:

MetalLigand(s)Synthetic MethodReference
Ruthenium3,3'-dicarboxy-2,2'-bipyridine, DMSODirect reaction of RuCl2(DMSO)4 with the ligand in dry ethanol under reflux. pensoft.net
Copper(II), Nickel(II)Schiff base, 2,2'-bipyridine (B1663995)Reaction of the primary Schiff base ligand with the metal nitrate (B79036) salt in methanol, followed by the addition of 2,2'-bipyridine and refluxing. primescholars.com
Manganese, Iron, Nickel, Copper, Zinc, Silver, Cadmium5,5'-diamino-2,2'-bipyridineReactions of the ligand with various metal salts in water. cmu.edu
Zinc(II), Copper(I)β-cyclodextrin-functionalised 2,2'-bipyridinesNucleophilic addition of monoaminated β-cyclodextrin to diisothiocyanato-2,2'-bipyridines in dry dichloromethane. beilstein-journals.org
Iron(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II)Poly(bipyridyl) ligandsIncubation of the ligands with metal ions in a DMSO/HEPES buffer solution. nih.gov

The characterization of these complexes is crucial for understanding their structure and bonding. Techniques such as infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction are commonly employed for this purpose. cmu.edupensoft.netprimescholars.combeilstein-journals.orgacs.org

Influence of Co-ligands on Coordination Geometry and Electronic Properties of Complexes

An extensive search of publicly available scientific literature and chemical databases did not yield specific research findings concerning the influence of co-ligands on the coordination geometry and electronic properties of metal complexes derived solely from this compound. While the coordination chemistry of various bipyridine derivatives is a broad field of study, with research exploring how different co-ligands can alter the steric and electronic environment of the metal center, no detailed reports or data tables specific to this compound complexes could be retrieved. General principles suggest that co-ligands would modulate the resulting complex's geometry—from tetrahedral to octahedral or other arrangements—and affect its electronic characteristics, such as metal-to-ligand charge transfer (MLCT) bands, redox potentials, and magnetic properties. However, without experimental or computational data for this specific ligand, any discussion remains speculative.

Supramolecular Assemblies Involving this compound Ligands

Metal-Organic Framework (MOF) Construction

There is no specific information available in the searched scientific literature regarding the use of this compound as a primary organic linker for the construction of Metal-Organic Frameworks (MOFs). The design and synthesis of MOFs rely on the predictable coordination of organic linkers with metal nodes to form porous, crystalline structures. Bipyridine-based ligands, particularly those with carboxylate functionalities, are commonly employed for this purpose. mdpi.comacs.org The amino group on this compound offers a potential site for hydrogen bonding or post-synthetic modification, which is a strategy used in MOF chemistry to enhance properties like gas sorption. google.com However, no studies detailing the synthesis, crystal structure, or properties of MOFs constructed using this compound were found.

Formation of Multidimensional Networks via Hydrogen Bonding and Metal Chelation

No specific research articles or structural data were found that describe the formation of multidimensional supramolecular networks resulting from the combined metal chelation and hydrogen bonding of this compound. In principle, the ligand possesses the necessary functionalities for such assemblies: the bipyridine core can chelate to a metal center, while the 2-amino group can act as a hydrogen bond donor. This dual functionality could facilitate the self-assembly of extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The interplay between metal coordination and hydrogen bonding is a key strategy in crystal engineering to build complex architectures. researchgate.net Despite this potential, specific examples, including detailed research findings or data tables on bond lengths and network topologies for this compound, are absent from the available literature.

Catalytic Applications and Mechanistic Research

Homogeneous Catalysis with [3,3'-Bipyridin]-2-amine Metal Complexes

Metal complexes incorporating this compound and its analogs as ligands are pivotal in homogeneous catalysis. The bipyridine moiety acts as a robust scaffold for coordinating with a variety of transition metals, while the amino group can influence the electronic properties of the metal center and participate in substrate activation and stabilization of intermediates.

Application as Catalysts in Various Chemical Reactions

Complexes derived from amino-functionalized bipyridines are employed in a range of catalytic reactions. These include, but are not limited to, oxidation, amidation, and carbon dioxide (CO2) reduction. capes.gov.brchimia.ch The nitrogen atoms of the bipyridine core and the amino substituent effectively coordinate with metal ions like ruthenium, manganese, and copper, forming stable and reactive catalysts. evitachem.comrsc.org The presence of the amino group can enhance the electron density at the metal center, which is a crucial factor in many catalytic cycles. evitachem.com

Specific Catalytic Transformations

Electrochemical CO2 Reduction: Amine-functionalized bipyridine ligands play a significant role in the development of catalysts for the electrochemical reduction of CO2. For instance, rhenium and manganese tricarbonyl complexes with amino-substituted bipyridine ligands have been investigated for their ability to convert CO2 into valuable products like carbon monoxide (CO) or formic acid. nsf.govnih.govacs.org The position of the amino group on the bipyridine backbone influences the catalyst's properties, such as its reduction potential and the catalytic overpotential. nsf.gov Studies have shown that the presence of pendant amines in the secondary coordination sphere of manganese bipyridine complexes can shift the product selectivity from CO to formic acid. acs.orgsurfchem.dknih.gov This is attributed to the amine's ability to act as a proton relay, facilitating the formation of a metal-hydride intermediate, a key step in the production of formic acid. surfchem.dknih.gov

Amidation of Hydrocarbons: Ruthenium complexes containing bipyridine ligands have proven effective in the selective amidation of unfunctionalized hydrocarbons. capes.gov.brcmu.eduhku.hk These reactions provide a direct route to synthesize amides, which are important functional groups in pharmaceuticals and other fine chemicals. researchgate.net The catalytic process is believed to proceed through the formation of a reactive metal-nitrene intermediate that abstracts a hydrogen atom from the hydrocarbon, leading to the formation of a carbon-nitrogen bond. cmu.eduhku.hk These catalytic systems have demonstrated high selectivity for the amidation of various hydrocarbons, including adamantane, cyclohexene, and ethylbenzene, with yields of N-substituted sulfonamides reaching up to 93%. capes.gov.brcmu.edu

Investigation of Catalytic Efficiency, Selectivity, and Turnover Numbers

The efficiency and selectivity of catalysts based on this compound derivatives are critical metrics for their practical application. In CO2 reduction, manganese complexes with amine-functionalized bipyridine ligands have achieved impressive turnover frequencies of up to 5500 s⁻¹ for the conversion of CO2 to formic acid at an overpotential of 630 mV. surfchem.dknih.gov The selectivity of these catalysts can be controlled by the strategic placement of the amine groups within the ligand structure. surfchem.dknih.gov For instance, when the amine is positioned to act as an internal proton source, the formation of formic acid is favored over CO. acs.org

In the context of amidation reactions, ruthenium-bipyridine catalysts have shown high selectivity in producing N-substituted sulfonamides. capes.gov.brcmu.edu The turnover number (TON), a measure of the number of substrate molecules converted per molecule of catalyst, has been reported to be significant in these systems, although specific values for this compound itself are not detailed in the provided search results. For other bipyridine-based catalysts in different reactions like Suzuki coupling, turnover numbers as high as 850,000 have been achieved, highlighting the potential for high efficiency in this class of ligands. mdpi.com

Catalytic ReactionCatalyst SystemProductKey Performance MetricReference
Electrochemical CO2 ReductionManganese bipyridine complexes with pendant aminesFormic AcidTurnover frequency up to 5500 s⁻¹ surfchem.dknih.gov
Amidation of HydrocarbonsRuthenium complexes with bipyridine ligandsN-substituted sulfonamidesYields up to 93% capes.gov.brcmu.edu
Electrochemical CO2 Reductionfac-Mn(apbpy)(CO)3BrCOTON 30 times higher in heterogeneous vs. homogeneous conditions mdpi.com

Mechanism of Action and Active Catalytic Species Identification

Understanding the mechanism of action is crucial for optimizing catalyst performance. For the electrochemical reduction of CO2 by manganese and rhenium bipyridine complexes, the catalytic cycle generally involves a two-electron reduction of the initial metal complex to form an anionic species. nih.gov This active species can then react with CO2. The presence of pendant amines can alter the reaction pathway. Instead of direct CO2 binding to the metal center, the amine can be protonated, leading to the formation of a metal-hydride intermediate. acs.orgnih.gov This hydride can then attack a CO2 molecule, resulting in the formation of formate (B1220265) (the conjugate base of formic acid). nih.gov

In the amidation of hydrocarbons catalyzed by ruthenium-bipyridine complexes, the proposed mechanism involves the in-situ formation of a highly reactive ruthenium-imido species (Ru=NTs). cmu.eduhku.hk This species is believed to be the active catalyst that initiates the C-H activation step via hydrogen abstraction, leading to a radical intermediate that subsequently forms the final amide product. cmu.eduhku.hk The identification of these active species often relies on a combination of experimental techniques, such as cyclic voltammetry and spectroelectrochemistry, as well as computational studies like Density Functional Theory (DFT). acs.orgnih.govnih.gov

Heterogeneous Catalysis Employing this compound Derivatives

While homogeneous catalysis offers high activity and selectivity, heterogeneous catalysts are often preferred for their ease of separation and recyclability. nih.gov Derivatives of this compound can be immobilized on solid supports to create robust heterogeneous catalysts. For example, metal-bipyridine complexes have been grafted onto aminopropyl-functionalized montmorillonite (B579905) K10, a type of clay, to catalyze transesterification reactions. rsc.org Another approach involves the use of metal-organic frameworks (MOFs) where bipyridine units are incorporated into the framework structure. These materials can exhibit high catalytic activity in reactions such as the cycloaddition of CO2. acs.org The solid support not only facilitates catalyst recovery but can also influence the catalytic performance by creating a specific microenvironment around the active sites. nih.gov

Photoredox Catalysis and Photosensitization in Advanced Chemical Processes

This compound derivatives can also be utilized in photoredox catalysis, a field that uses light to drive chemical reactions. nih.govresearchgate.net In these systems, a photosensitizer absorbs light and then transfers an electron or energy to another molecule, initiating a catalytic cycle. nih.gov Ruthenium(II) tris(bipyridine), [Ru(bpy)3]²⁺, is a classic example of a photosensitizer, and its derivatives, including those with amino functionalities, are of great interest. nih.govwikipedia.org The amino groups can tune the photophysical and electrochemical properties of the complex, affecting its ability to act as a photocatalyst. researchgate.net

These photosensitizers can participate in both oxidative and reductive quenching cycles. nih.gov For instance, in the reductive quenching cycle, the excited photosensitizer is reduced by a sacrificial electron donor, such as a tertiary amine, to generate a highly reducing species that can then activate a substrate. nih.govacs.org This strategy has been applied to a variety of organic transformations, including reductive dehalogenations and radical cyclizations. nih.gov The development of new photosensitizers based on bipyridine ligands, including those with amino groups, is an active area of research aimed at improving the efficiency and scope of photoredox catalysis. thno.orgacs.org

Advanced Spectroscopic, Structural, and Computational Investigations

Spectroscopic Characterization Methodologies

A suite of spectroscopic techniques is employed to probe the molecular and electronic structure of [3,3'-Bipyridin]-2-amine and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of amine compounds, the chemical shifts of protons attached to carbon atoms adjacent to the amine nitrogen typically appear in the range of 2.3-3.0 ppm. libretexts.org The protons on the aromatic rings of bipyridine structures exhibit characteristic signals in the aromatic region of the spectrum. For instance, in related bipyridine compounds, these aromatic proton signals are observed at various chemical shifts depending on their electronic environment. rsc.org The amine (N-H) protons themselves can have broad and variable chemical shifts, often between 0.5 and 5.0 ppm, influenced by factors like solvent and concentration. libretexts.org

¹³C-NMR Spectroscopy: The carbon atoms directly bonded to the amine nitrogen in aliphatic amines generally resonate in the 10-65 ppm range. libretexts.org For aromatic amines like this compound, the chemical shifts of the pyridine (B92270) ring carbons are influenced by the amino substituent and the nitrogen atoms within the rings. In similar bipyridine systems, the carbon signals can be spread across a wide range of the aromatic region. rsc.org

Multinuclear NMR: While ¹H and ¹³C are the most common nuclei studied, NMR is not limited to these. libretexts.org For complexes involving this compound and a metal center, multinuclear NMR can be invaluable. For example, in rhodium-bipyridine complexes, ¹⁰³Rh NMR has been used to probe the metal's coordination environment. psu.edu Similarly, other NMR-active nuclei like ¹⁵N could provide direct information about the electronic environment of the nitrogen atoms in the bipyridine core and the amino group. The natural abundance and sensitivity of the nucleus are key considerations for these experiments. libretexts.org

Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Amines

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HC-H (adjacent to N)2.3 - 3.0
¹HN-H 0.5 - 5.0
¹³CC -N10 - 65

This table provides general chemical shift ranges and may vary for this compound due to its specific aromatic structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the vibrational and electronic properties of this compound.

Infrared (IR) Spectroscopy: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com The N-H bending vibration for primary amines is usually observed between 1580 and 1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com Additionally, a broad N-H wagging band can be seen between 665 and 910 cm⁻¹. orgchemboulder.com These characteristic bands can be used to identify the amino group in this compound.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions within the bipyridine system. tanta.edu.egresearchgate.net The absorption spectra of bipyridine complexes are known to be sensitive to the metal center and substituents on the ligands. acs.orgacs.org For instance, the UV spectra of tris(2,2'-bipyridine)-metal complexes exhibit broad absorption profiles in the UV region, typically between 29,000 and 37,900 cm⁻¹. acs.org The absorption bands of furo[2,3-b]pyridine (B1315467) derivatives, which share some structural similarities, are found in the 250 to 390 nm range. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Primary Aromatic Amines

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500 (two bands)
N-H Bend1580 - 1650
C-N Stretch1250 - 1335
N-H Wag665 - 910 (broad)

Mass spectrometry techniques are essential for determining the molecular weight and fragmentation patterns of this compound and for studying its complexes.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For amines, derivatization is often necessary to improve their chromatographic behavior and to produce characteristic mass spectra. sigmaaldrich.comlabrulez.com The derivatized amines can then be separated by GC and identified by their mass spectra. sigmaaldrich.comresearchgate.net

Electrospray Ionization (ESI) Mass Spectrometry: ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including metal complexes of bipyridine ligands. acs.orgnih.gov This method has been used to characterize copper(I) and copper(II) bipyridine complexes, as well as lanthanide and actinide complexes with BTBP (6,6'-bis(5,6-dialkyl-1,2,4-triazin-3-yl)-2,2'-bipyridines). nih.govresearchgate.net ESI-MS can provide information on the stoichiometry and stability of these complexes in the gas phase. researchgate.net

Traveling Wave Ion Mobility (TWIM) Mass Spectrometry: TWIM-MS adds another dimension of separation based on the size, shape, and charge of the ions. nih.gov This technique can separate isomeric species and provide information about the three-dimensional structure of ions in the gas phase. nih.govnih.gov TWIM-MS has been used to differentiate enantiomers of amino acids and to characterize large metallomacrocycles. rsc.orgresearchgate.net This technique could be applied to study the conformation of this compound and its complexes.

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited states, which is crucial for understanding the photophysical and photochemical properties of molecules like this compound, especially in the context of their potential use in photosensitizers and other light-driven applications.

The excited-state dynamics of related bipyridyl compounds, such as [2,2'-bipyridyl]-3,3'-diol and various ruthenium(II) tris(bipyridine) complexes, have been extensively studied using time-resolved fluorescence and absorption spectroscopy. nih.govacadiau.ca These studies reveal processes such as excited-state intramolecular proton transfer (ESIPT), intersystem crossing (ISC), and vibrational cooling that occur on ultrafast timescales (femtoseconds to nanoseconds). nih.govrsc.org For example, time-resolved studies on ReCl(CO)₃(bpy) have shown that the excited-state relaxation dynamics are influenced by the solvent. rsc.org Time-resolved absorption spectroscopy can track the evolution of transient species, providing insights into the charge-transfer nature of excited states. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a compound. It is particularly useful for studying the coordination environment of metal atoms in complexes and clusters. nih.gov

XAS has been employed to investigate the structure of metal-ligand complexes, including those with bipyridine and related ligands. plos.orgacs.org For instance, Ni K-edge and L₂,₃-edge XAS have been used to probe the electronic structure of nickel 2,2'-bipyridine (B1663995) aryl halide complexes, revealing highly covalent Ni-aryl bonding. acs.org XAS can also be used to study the structure of metal clusters in various states, providing insights into changes in coordination upon reduction or binding of substrates. plos.org This technique could be valuable for characterizing metal clusters involving this compound ligands.

Structural Elucidation through Diffraction Techniques

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. The crystal structure of a nickel complex containing a related ligand, 3-amino-4,4'-bipyridine, has been determined using synchrotron X-ray powder diffraction. cambridge.org The study revealed an orthorhombic crystal system with the space group Cmca. cambridge.org The structure consists of a three-dimensional network where two-dimensional Ni(CN)₄ nets are connected by the bipyridine ligands. cambridge.org

Single-Crystal X-ray Crystallography of this compound and its Metal Complexes

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique has been employed to elucidate the structures of various bipyridine derivatives and their metal complexes, providing crucial data on bond lengths, bond angles, and coordination geometries. researchgate.netresearchgate.net

While the specific crystal structure for the free ligand this compound is not extensively detailed in the provided search results, comprehensive crystallographic studies have been performed on closely related isomers and their metal complexes. For instance, the structure of Ni(3-amino-4,4′-bipyridine)[Ni(CN)4], a coordination polymer featuring a positional isomer of the target ligand, has been determined using synchrotron X-ray diffraction. cambridge.org This study reveals a three-dimensional network where the aminobipyridine ligand bridges nickel centers. cambridge.org

The analysis of such metal complexes is critical. The coordination of the bipyridine moiety to a metal center, such as iron(III) or zinc(II), often results in a distorted octahedral geometry. researchgate.netacs.org The average Fe-N bond distances in high-spin iron(III) bipyridine complexes are typically around 2.2 Å. researchgate.net In a representative zinc complex, [Zn(bpy)3]2+, the Zn-N bond lengths range from approximately 2.15 to 2.18 Å. acs.org These structural parameters are fundamental for understanding the stability and reactivity of the resulting coordination compounds. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for a Ni(II) Complex with an Aminobipyridine Isomer. cambridge.org

ParameterValue
CompoundNi(3-amino-4,4′-bipyridine)[Ni(CN)4]
Crystal SystemOrthorhombic
Space GroupCmca
a (Å)14.7218(3)
b (Å)22.6615(3)
c (Å)12.3833(3)
Volume (ų)4131.29(9)
Z8

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Solid State

The solid-state architecture of crystalline materials is governed by a variety of non-covalent intermolecular interactions. researchgate.netiucr.org For this compound and its derivatives, hydrogen bonding and π-π stacking are the predominant forces that dictate the molecular packing in the crystal lattice. rsc.orgcmu.eduunito.it

The amino group (-NH2) on the bipyridine framework is a potent hydrogen bond donor, while the pyridinic nitrogen atoms can act as hydrogen bond acceptors. This leads to the formation of robust N-H···N intermolecular hydrogen bonds, which often create extended one-, two-, or three-dimensional networks. cmu.edu In protonated bipyridinium salts, N⁺-H···anion hydrogen bonds are the principal interactions controlling the structure. rsc.org The presence of the amino group provides additional hydrogen bonding capabilities that are crucial in the self-assembly of supramolecular structures.

Table 2: Common Intermolecular Interactions in Aminobipyridine Structures.

Interaction TypeDescriptionTypical Distance (Å)Reference
Hydrogen BondingInvolves the amino group (donor) and pyridyl nitrogen atoms (acceptor), creating N-H···N links.2.8 - 3.0
π-π StackingFace-to-face or offset stacking of aromatic bipyridine rings.3.3 - 3.8
Anion-π InteractionsOccurs in salts, where an anion interacts with the electron-deficient π-system of the pyridinium (B92312) cation.Variable rsc.org

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound, offering insights that complement experimental findings. Methods such as Density Functional Theory (DFT) are widely used to model molecular structure, reactivity, and spectroscopic behavior. scispace.comarxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. scispace.comabinit.org For bipyridine derivatives, DFT calculations are used to determine ground-state geometries, orbital energies (HOMO/LUMO), and the distribution of electron density. researchgate.netresearchgate.net The introduction of an amino group, which is an electron-donating substituent, significantly influences the electronic properties of the bipyridine core. sciencepublishinggroup.com It increases the electron density on the rings and enhances the basicity of the nitrogen atoms that serve as coordination sites.

DFT, in combination with its time-dependent extension (TD-DFT), is particularly valuable for investigating photophysical properties. sciencepublishinggroup.comsciencepg.com These calculations can predict electronic absorption and emission spectra. Studies on related amino-substituted 2,2'-bipyridine complexes show that the presence of the -NH2 group can lead to a blue shift in the emission spectra compared to the unsubstituted parent complex. sciencepublishinggroup.com This is attributed to the electron-donating nature of the amino group, which alters the energies of the molecular orbitals involved in the electronic transitions, specifically the metal-to-ligand charge transfer (MLCT) states. sciencepublishinggroup.comsciencepg.com

Molecular Modeling of Ligand-Metal Interactions and Reaction Pathways

Molecular modeling techniques are employed to simulate the intricate interactions between ligands and metal ions and to explore potential reaction pathways. europa.eunih.gov These models can predict the most stable conformation of a metal complex and elucidate the nature of the metal-ligand bond. scirp.org For bipyridine ligands, modeling can show how the 'cis' conformation, necessary for chelation, is adopted upon binding to a metal ion, in contrast to the more stable 'trans' conformation of the free ligand. europa.eu

Computational models can also map out the energetics of reaction pathways, such as the degradation of a complex or the mechanism of a catalyzed reaction. europa.eucore.ac.uk By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction intermediates. europa.eu For example, modeling has been used to understand the regioselectivity of reactions catalyzed by metal-bipyridine complexes and to investigate the role of the complex in stabilizing transition states. mdpi.com These studies are crucial for the rational design of new catalysts and functional materials.

Prediction and Elucidation of Spectroscopic Properties

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data. By calculating vibrational frequencies, electronic transition energies, and NMR chemical shifts, computational models provide a direct link between a molecule's structure and its experimental spectra. nih.govresearchgate.net

TD-DFT calculations are widely used to simulate UV-visible absorption spectra. nih.govscispace.com The calculated singlet excited-state energies often show good agreement with experimental spectra, allowing for the assignment of specific electronic transitions, such as π-π* or metal-to-ligand charge transfer (MLCT) bands. nih.govresearchgate.net For instance, in Rhenium(I) bipyridyl complexes, TD-DFT has successfully identified the nature of the lowest-lying triplet state, which is responsible for phosphorescence. nih.gov Similarly, DFT calculations of vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm structural assignments and understand how coordination to a metal affects the ligand's vibrational modes. researchgate.net This synergy between computational prediction and experimental measurement is essential for a detailed characterization of complex molecules like this compound and its derivatives. researchgate.net

Emerging Research Frontiers and Future Perspectives for 3,3 Bipyridin 2 Amine

Development of Novel Functional Materials

The inherent photophysical and coordination capabilities of bipyridine derivatives make them prime candidates for the creation of new functional materials. The strategic placement of an amino group on the 3,3'-bipyridine (B1266100) framework can modulate electronic properties, enhancing its utility in optoelectronics and chemical sensing.

Bipyridine-based molecules are integral to the development of luminescent materials due to their robust metal-chelating ability and versatile photophysical properties. researchgate.net Derivatives of 2,2'-bipyridine (B1663995), a close isomer of the title compound, have been extensively studied for their potential in photonic and optoelectronic devices. researchgate.net These compounds can form stable complexes with transition metals like ruthenium(II) and iridium(III), which are known for their strong luminescence and application in light-emitting technologies. researchgate.netdcu.ieresearchgate.net

Research into 3-hydroxy-2,2'-bipyridine derivatives has shown they possess high fluorescence quantum yields and large Stokes shifts, properties that make them suitable for applications such as lasing dyes and organic light-emitting diodes (OLEDs). chimicatechnoacta.ru The introduction of amino groups can further tune these properties. For instance, amino-substituted 2,2'-bipyridine ligands exhibit variable fluorescence that changes upon coordination with metal ions. nih.gov This behavior is crucial for developing "smart" materials that respond to external stimuli.

The concept of fluorescence switching, where the emission of light can be turned "on" or "off" by a chemical trigger, is a key area of research. Donor-acceptor derivatives of 2,2'-bipyridine, where amines act as the donor group, have demonstrated reversible fluorescence switching in response to changes in pH. researchgate.net This structure-dependent modulation of fluorescence holds potential for creating advanced optical devices and sensors. researchgate.net In the context of OLEDs, bipyridine cores have been incorporated into hole-transporting materials (HTMs), with the electron-withdrawing nature of the bipyridine enhancing device performance. acs.org Specifically, 3,3'-bipyridine has been used as a core structure in developing new HTMs for solution-processed OLEDs. acs.org

Application AreaBipyridine Derivative ClassKey FindingsPotential Use
OLEDs Pyrene-pyridine derivatives, Bipyridine bisphenolatesServe as efficient hole-transporting materials (HTMs); Pt(II) complexes show strong luminescence and thermal stability. acs.orgacs.orgImproved efficiency and stability of organic light-emitting diodes.
Lasing Dyes 3-Hydroxy-2,2'-bipyridine derivativesExhibit large Stokes shifts and high fluorescence quantum yields. chimicatechnoacta.ruresearchgate.netDevelopment of tunable and efficient laser systems.
Fluorescence Switching Donor-acceptor 2,2'-bipyridine derivativesReversible fluorescence modulation by pH changes (acid/base exposure). researchgate.netBio-imaging, optical memory, and molecular switches.
Luminescent Probes Ruthenium(II) polypyridyl complexesForm highly luminescent complexes suitable for conjugation to biological materials. dcu.ieProbing biological systems and processes.

The ability of the bipyridine scaffold to selectively bind with metal ions, often accompanied by a distinct change in fluorescence, makes it an excellent platform for developing chemical sensors. The amino group in [3,3'-Bipyridin]-2-amine can act as an additional binding site or as a modulator of the ligand's electronic properties, enhancing both selectivity and sensitivity.

Research has demonstrated that amino-substituted 2,2'-bipyridine ligands can serve as fluorescent indicators for zinc ions (Zn²⁺). nih.gov For example, 3,3'-diamino-2,2'-bipyridine shows a drastic increase in its fluorescence quantum yield upon binding to Zn²⁺. nih.gov This property is particularly relevant for biological applications, such as imaging Zn²⁺ concentrations in cells, which can be a biomarker for diseases like prostate cancer. nih.gov

Similarly, derivatives of 3-hydroxy-2,2'-bipyridine are effective and selective fluorescent probes for both Zn²⁺ and copper (Cu²⁺) ions. chimicatechnoacta.ruresearchgate.net The interaction with these cations leads to a significant increase in fluorescence intensity and a noticeable blue shift in the emission spectrum. chimicatechnoacta.ruresearchgate.net More complex systems, such as iridium(III) complexes bearing a 2,2'-bipyridine-3,3'-diol (B1205928) moiety, have been engineered for the highly selective sensing of aluminum(III) ions (Al³⁺), exhibiting a 775-fold enhancement in emission intensity. nih.gov The design of these sensors leverages the specific coordination geometry and affinity of the bipyridine ligand for target metal ions. nih.gov The development of polymer-based sensors incorporating 2,2'-bipyridine units has also been explored, offering amplified detection sensitivity for various metal ions, including mercury (Hg²⁺) and copper (Cu²⁺). researchgate.net

Target AnalyteSensor PrincipleBipyridine-Based SystemKey Outcome
Zinc (Zn²⁺) Fluorescence EnhancementAmino-substituted 2,2'-bipyridines; 3-hydroxy-2,2'-bipyridine derivatives. nih.govresearchgate.netDrastic increase in quantum yield and fluorescence intensity upon binding. nih.gov
Aluminum (Al³⁺) Fluorescence EnhancementIridium(III) complexes with 2,2'-bipyridine-3,3'-diol. nih.govHigh selectivity and up to 775-fold emission enhancement. nih.gov
Copper (Cu²⁺) Fluorescence Modulation3-hydroxy-2,2'-bipyridine derivatives. chimicatechnoacta.ruSignificant increase in fluorescence intensity. chimicatechnoacta.ru
Acids (BF₃) Fluorescence EnhancementHydrazone ligands interacting with BF₃. mdpi.com"Naked-eye" detection and "ON-OFF-ON" switching capability. mdpi.com

Advanced Catalytic Systems and Applications

Bipyridine ligands are cornerstones in coordination chemistry and homogeneous catalysis, prized for their ability to form stable complexes with a wide range of transition metals. researchgate.netpensoft.net These metal-bipyridine complexes are effective catalysts for numerous organic transformations. The this compound scaffold offers a unique combination of a classic bipyridine chelating unit with an amino group that can influence the steric and electronic environment of the metal center, potentially leading to novel catalytic activities.

Bipyridine-based catalysts have been successfully employed in various coupling reactions, such as Suzuki and Stille couplings, to synthesize more complex molecules. mdpi.com For instance, palladium catalysts with bipyridine ligands are stable and can facilitate the synthesis of bipyridine derivatives in high yields. mdpi.com Manganese-bipyridine complexes have emerged as promising electrocatalysts for the reduction of carbon dioxide (CO₂), a critical process for converting a greenhouse gas into valuable chemicals. acs.org The presence of amine groups in the vicinity of the metal center in these catalysts can serve as proton relays, facilitating the formation of key intermediates and influencing product selectivity. acs.orgdiva-portal.orgau.dk Furthermore, ruthenium complexes with bipyridine ligands are known to be effective catalysts for oxidation, reduction, and hydrolysis reactions. pensoft.net

Strategies for Enhancing Catalytic Selectivity and Efficiency

A major challenge in catalysis is achieving high selectivity for a desired product. For catalysts based on the this compound scaffold, the amino group offers a strategic handle for tuning performance. Modifying the ligand's secondary coordination sphere—the environment around the metal center not directly involved in bonding—is a powerful strategy.

In the context of CO₂ reduction by manganese-bipyridine catalysts, the placement of amine functionalities near the metal center has been shown to be crucial. acs.org These amines can influence whether the reaction produces carbon monoxide (CO) or formic acid (HCOOH). acs.org The number and bulkiness of these amine groups can modulate the spatial accessibility of the catalytic site, which in turn affects product selectivity, especially when external proton sources are varied. diva-portal.orgau.dk This highlights the importance of thoughtful ligand design in directing the outcome of a catalytic reaction. diva-portal.org

Other general strategies for enhancing photocatalytic selectivity that could be applied to systems involving bipyridine ligands include the modification of the photocatalyst to avoid the generation of non-selective hydroxyl radicals and the use of molecular recognition sites to favor the reaction of a specific substrate. acs.org

Interdisciplinary Research Integrating this compound Scaffolds

The versatility of the this compound scaffold naturally promotes interdisciplinary research, bridging synthetic chemistry with materials science, biology, and environmental science. Such research is essential for tackling complex problems that cannot be solved by a single discipline. bournemouth.ac.ukjournalofinterdisciplinarysciences.com

The development of fluorescent probes for metal ions based on bipyridine derivatives is a prime example of interdisciplinary work, combining organic synthesis, photophysics, and cell biology for applications in medical diagnostics. nih.govsci-hub.se Similarly, the creation of bipyridine-based materials for OLEDs requires collaboration between chemists, physicists, and engineers to design, fabricate, and optimize devices. acs.orgacs.org In environmental science, the design of bipyridine-based catalysts for CO₂ reduction represents a convergence of inorganic chemistry, electrochemistry, and chemical engineering aimed at developing sustainable energy solutions. acs.orgau.dk The synthesis of novel dyes for dye-sensitized solar cells (DSSCs) using green chemistry principles further underscores the link between advanced materials synthesis and sustainable technology development. researchgate.net

Compound Names Table

Abbreviation / Trivial NameSystematic Name
Bpy-NH2[3,3'-Bipyridin]-6-amine
3,3'-dcbpy3,3'-dicarboxy-2,2'-bipyridine
BP(OH)22,2'-bipyridine-3,3'-diol
ppy2-phenylpyridine
bzqbenzo[h]quinoline
BpyBph6,6'-bis(2-phenoxy)-2,2'-bipyridine

Q & A

Q. Basic Research Focus

  • HPLC-DAD/MS : Detect impurities <0.1% using C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA).
  • ICP-OES : Screen for heavy metals (e.g., residual Pd <10 ppm) .
  • Karl Fischer titration : Measure water content (<0.5% w/w) to prevent hydrolysis .

How can isotopic labeling (e.g., ¹³C/¹⁵N) enhance metabolic studies of this compound?

Advanced Research Focus
Stable isotopes enable:

  • Tracing metabolic pathways : LC-MS/MS tracks ¹³C-labeled metabolites in liver microsomes .
  • Quantifying protein binding : ¹⁵N NMR monitors drug-albumin interactions via chemical shift perturbations.
  • Mechanistic studies : Isotope effects (KIE) reveal rate-limiting steps in enzymatic degradation .

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